Octamethylcyclotetrasiloxane

Description

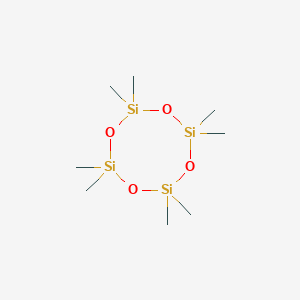

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24O4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMGMWAXVFQUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O4Si4 | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25037-57-4 | |

| Record name | Octamethylcyclotetrasiloxane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027205 | |

| Record name | Octamethylcyclotetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; mp = 17.5 deg C; [ICSC], COLOURLESS OILY LIQUID. | |

| Record name | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethylcyclotetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

175 °C, BP: 74 °C at 20 mm Hg | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

55 °C (131 °F) - closed cup, 56 °C | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.056 mg/L at 23 °C, In synthetic seawater water, 0.033 mg/L at 25 °C, Soluble in carbon tetrachloride, Solubility in water: none | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Specific gravity: 0.9558, Relative density (water = 1): 0.96 | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.05 [mmHg], 1.05 mm Hg at 25 °C, Vapor pressure, Pa at 21.7 °C: 133.3 | |

| Record name | Octamethylcyclotetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oily liquid, Smooth, viscous liquid | |

CAS No. |

556-67-2 | |

| Record name | Octamethylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamethylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethylcyclotetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamethylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOMETHICONE 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ227117JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

17.5 °C | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTAMETHYLCYCLOTETRASILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of Octamethylcyclotetrasiloxane (D4) from Dimethyldichlorosilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octamethylcyclotetrasiloxane (D4), a key intermediate in the production of silicone polymers, from dimethyldichlorosilane. The document details the underlying chemistry, experimental protocols, and purification methods, presenting quantitative data in a structured format for ease of comparison.

Introduction

Octamethylcyclotetrasiloxane, commonly known as D4, is a cyclic organosilicon compound that serves as a primary monomer for the synthesis of a wide range of silicone polymers (polydimethylsiloxanes). These polymers find extensive applications in various fields, including medical devices, pharmaceuticals, and personal care products. The synthesis of D4 from dimethyldichlorosilane is a cornerstone of industrial organosilicon chemistry. This process primarily involves the hydrolysis of dimethyldichlorosilane to form a mixture of linear and cyclic siloxanes, followed by a catalytic cracking and cyclization process to enrich the D4 content, and finally, purification by fractional distillation.

Chemical Pathway

The overall synthesis of octamethylcyclotetrasiloxane from dimethyldichlorosilane can be summarized in two main stages:

-

Hydrolysis: Dimethyldichlorosilane reacts with water to produce a mixture of cyclic dimethylsiloxanes and linear polydimethylsiloxane-α,ω-diols (hydrolysate). This reaction is highly exothermic and produces hydrochloric acid as a byproduct.[1]

n(CH₃)₂SiCl₂ + nH₂O → [-(CH₃)₂SiO-]ₙ + 2nHCl

-

Cracking and Cyclization: The resulting mixture of siloxanes is then heated in the presence of a strong base, typically potassium hydroxide (KOH), which acts as a catalyst.[2] This step promotes the depolymerization of the linear siloxanes and the rearrangement of the siloxane bonds to form a mixture of cyclic siloxanes, with D4 being a major product. This is an equilibrium process.[3]

HO[-(CH₃)₂SiO-]ₙH --(KOH, Δ)--> x[(CH₃)₂SiO]₄ + ...

The following diagram illustrates the core chemical transformation:

Experimental Protocols

This section provides a detailed methodology for the synthesis of octamethylcyclotetrasiloxane from dimethyldichlorosilane, compiled from various sources.

Materials and Equipment

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Deionized water

-

Sodium hydroxide (NaOH) solution

-

Potassium hydroxide (KOH)

-

Inert solvent (e.g., diphenyl ether)[4]

-

Jacketed glass reactor with a mechanical stirrer, condenser, and dropping funnel

-

Separatory funnel

-

Distillation apparatus (fractional distillation column)

-

Heating mantle

-

Vacuum pump

Step-by-Step Procedure

The experimental workflow can be visualized as follows:

Step 1: Hydrolysis of Dimethyldichlorosilane

-

Charge the reactor with deionized water.

-

Slowly add dimethyldichlorosilane dropwise to the water with vigorous stirring. The temperature should be maintained between 30-40°C.[5]

-

The hydrolysis reaction is rapid and results in the formation of two layers: an upper oily layer (hydrolysate) and a lower aqueous layer containing hydrochloric acid.[4]

Step 2: Phase Separation

-

After the addition is complete, allow the mixture to stand, leading to the separation of the oily hydrolysate from the acidic aqueous layer.[4]

-

Carefully separate the upper oily layer using a separatory funnel.

Step 3: Neutralization

-

The separated hydrolysate is then washed to remove residual acid.[1] This is typically done by washing with a sodium hydroxide solution.[5]

-

The neutralized oily material is then dried.

Step 4: Catalytic Cracking and Cyclization

-

The neutralized and dried hydrolysate is transferred to a cracking kettle.

-

Add 0.5% - 2% by weight of potassium hydroxide (KOH) to the hydrolysate.[5]

-

The mixture is heated to a temperature of 120-140°C under a vacuum of 99.8 kPa.[5] This promotes the cracking of the linear polysiloxanes and the formation of cyclic siloxanes, primarily D4.

Step 5: Purification by Fractional Distillation

-

The crude product from the cracking kettle is subjected to fractional distillation to separate the desired octamethylcyclotetrasiloxane (D4).[5]

-

The fraction collected between 173-176°C is the purified D4.[5]

Quantitative Data

The following table summarizes key quantitative parameters and reported outcomes for the synthesis of octamethylcyclotetrasiloxane.

| Parameter | Value | Reference |

| Hydrolysis Stage | ||

| Reaction Temperature | 30-40°C | [5] |

| Cracking Stage | ||

| Catalyst | Potassium Hydroxide (KOH) | [2][3] |

| Catalyst Concentration | 0.5% - 2% (by weight of hydrolysate) | [5] |

| Cracking Temperature | 120-140°C | [5] |

| Cracking Pressure | 99.8 kPa (vacuum) | [5] |

| Purification Stage | ||

| D4 Boiling Point | 175-176°C | [6] |

| Collected Fraction | 173-176°C | [5] |

| Product Specifications | ||

| Typical Yield of Cyclics | 35-50% (from initial hydrolysis) | [1] |

Advanced Purification

For applications requiring ultra-high purity D4, such as in the electronics industry, advanced purification techniques are employed. One such method is reactive distillation, which combines the chemical reaction and distillation in a single unit.

The logical relationship for a reactive distillation process for D4 purification can be illustrated as follows:

This concludes the in-depth technical guide on the synthesis of octamethylcyclotetrasiloxane from dimethyldichlorosilane. The provided information on the chemical pathway, detailed experimental protocols, and quantitative data is intended to be a valuable resource for researchers, scientists, and drug development professionals working with silicone-based materials.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. intratec.us [intratec.us]

- 3. procurementresource.com [procurementresource.com]

- 4. US4197251A - Process for producing octamethylcyclotetrasiloxane - Google Patents [patents.google.com]

- 5. OCTAMETHYLCYCLOTETRASILOXANE - Ataman Kimya [atamanchemicals.com]

- 6. Octamethylcyclotetrasiloxane | C8H24O4Si4 | CID 11169 - PubChem [pubchem.ncbi.nlm.nih.gov]

Environmental fate and transport of Octamethylcyclotetrasiloxane

An In-Depth Technical Guide to the Environmental Fate and Transport of Octamethylcyclotetrasiloxane (D4)

Introduction

Octamethylcyclotetrasiloxane (D4) is an organosilicon compound, a member of the cyclic volatile methylsiloxanes (cVMS) class.[1][2] It is a colorless, odorless liquid used primarily as an intermediate in the production of silicone polymers and, to a lesser extent, as an ingredient in personal care products.[1][3][4] Due to its widespread use, D4 is released into the environment through various pathways, including industrial emissions and "wash-off" from consumer products entering wastewater treatment plants (WWTPs).[1][5] This technical guide provides a comprehensive overview of the environmental fate and transport of D4, summarizing key data, outlining experimental protocols, and visualizing its environmental behavior for researchers, scientists, and drug development professionals.

Physicochemical Properties

The environmental behavior of D4 is governed by its distinct physicochemical properties. It is characterized by high volatility, low water solubility, and a high octanol-water partition coefficient, which dictates its partitioning among environmental compartments.[1][6][7]

Table 1: Physicochemical Properties of Octamethylcyclotetrasiloxane (D4)

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₈H₂₄O₄Si₄ | [2] |

| Molecular Weight | 296.61 g/mol | [1][2] |

| Water Solubility | 0.056 mg/L at 23°C (pH 7) | [1][6] |

| Vapor Pressure | 132 Pa at 25°C | [1] |

| Henry's Law Constant | 1.21 x 10⁶ Pa·m³/mol at 21.7°C | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 6.49 at 25°C | [1] |

| Log K_oc_ (Organic Carbon-Water Partition Coeff.) | 4.22 - 4.23 | [1][8] |

| Log K_aw_ (Air-Water Partition Coefficient) | 2.69 at 21.7°C | [1] |

| Log K_oa_ (n-Octanol/Air Partition Coefficient) | 4.34 at 25°C | [1] |

Environmental Distribution and Transport

D4's high vapor pressure and Henry's Law constant indicate a strong tendency to volatilize from water and soil into the atmosphere.[1][6] Once in the atmosphere, it can undergo long-range transport.[1][9] Its high Log K_oc_ value suggests that when present in aquatic systems, it will readily sorb to organic matter in soil and sediment, which can limit volatilization.[1][9]

Fugacity models predict the environmental distribution of a chemical. A Level III fugacity model calculation shows that D4 released to air predominantly remains in the air, while D4 released to water partitions significantly between the water column and sediment.[1][10]

Table 2: Predicted Environmental Distribution of D4 via Level III Fugacity Model

| Release Compartment | % Partitioning to Air | % Partitioning to Water | % Partitioning to Soil | % Partitioning to Sediment | Reference(s) |

|---|---|---|---|---|---|

| Air | 100% | 0.000324% | 0.0163% | 0.000235% | [1] |

| Water | 8.82% | 52.8% | 0.00144% | 38.3% | [1] |

| Soil | 89.6% | 0.00196% | 10.4% | 0.00142% | [1] |

Source: Based on calculations from RIVM (2012) using EpiSuite 4.1. Assumes 1000 kg/h release.[1][10]

Environmental Degradation

D4 undergoes degradation in the environment through both abiotic and biotic pathways. The rate and significance of these pathways vary depending on the environmental compartment.

Abiotic Degradation

Hydrolysis: The primary degradation process for D4 in water is hydrolysis, which is highly dependent on pH and temperature.[1][10] The reaction is faster at low and high pH values and slower near neutral pH.[1] The main hydrolysis product is dimethylsilanediol, which may further degrade.[1]

Photolysis: Direct photolysis of D4 in water is not a significant degradation pathway.[1] However, in the atmosphere, D4 is degraded through reactions with hydroxyl radicals, with a half-life of approximately 14-16 days.[1][6] This atmospheric degradation prevents indefinite persistence and limits deposition in remote regions.[1]

Biotic Degradation

Standard biodegradation tests often show little evidence of D4 degradation, partly due to its high volatility, which limits its availability to microorganisms in test systems.[6] However, D4 is considered persistent in sediment, with long degradation half-lives under both aerobic and anaerobic conditions.[1][9] Some studies have demonstrated that D4 can be biodegraded under anaerobic conditions in composted sewage sludge.[11] In soil, degradation can occur via clay-catalyzed hydrolysis.[12]

Table 3: Degradation Half-life (DT₅₀) Data for D4

| Degradation Process | Compartment | Conditions | Half-life (DT₅₀) | Reference(s) |

|---|---|---|---|---|

| Hydrolysis | Freshwater | pH 4, 25°C | 1.77 hours | [1] |

| Freshwater | pH 7, 25°C | 69 - 144 hours | [1] | |

| Freshwater | pH 7, 12°C | 400 hours (16.7 days) | [1][6] | |

| Freshwater | pH 9, 25°C | ~1 hour | [1] | |

| Marine Water | pH 8, 9°C | 79 hours (3.3 days) | [1] | |

| Atmospheric Phototransformation | Air | Reaction with OH radicals | 15.8 days (mean) | [1] |

| Biodegradation | Sediment | Aerobic | 245 days | [1] |

| Sediment | Anaerobic | 365 days | [1] |

Bioaccumulation and Biomagnification

D4's high Log K_ow_ and measured bioconcentration factors (BCF) in fish of over 5,000 L/kg indicate a high potential to bioaccumulate in aquatic organisms.[1][9] However, multiple laboratory and field studies suggest that D4 has a low potential for biomagnification in food webs.[3][9] This discrepancy is likely due to the ability of some organisms to metabolize D4, which limits its transfer up the food chain.[3][12]

Table 4: Bioaccumulation and Trophic Transfer Data for D4

| Parameter | Value | Species/System | Reference(s) |

|---|---|---|---|

| Bioconcentration Factor (BCF) | ≥11,495 L/kg | Fish | [1] |

| Biomagnification Factor (BMF) | 0.5 - 4.6 | Various | [1] |

| Trophic Magnification Factor (TMF) | 0.55 | Marine food web | [1] |

| Biota-Sediment Accumulation Factor (BSAF) | >1 | Invertebrates | [1] |

Key Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies. Below are summaries of key protocols used to determine the environmental fate parameters of D4.

Soil-Water Sorption Coefficient (K_oc_) - OECD Guideline 106 (Batch Equilibrium Method)

This method is used to determine the adsorption/desorption potential of a substance to soil.[6][8][13]

-

Preparation: Three or more soil types with varying organic carbon content are selected. The soil is characterized (pH, organic carbon, texture). A stock solution of the test substance (e.g., ¹³C-labeled D4) is prepared in a suitable solvent.[8]

-

Equilibration: A known mass of soil is mixed with a known volume of a solution (e.g., 0.01 M CaCl₂) in a centrifuge tube. The D4 stock solution is added.[5]

-

Agitation: The tubes are sealed and agitated at a constant temperature (e.g., 24°C) until equilibrium is reached. For D4, this is typically achieved within 24 hours.[8][13]

-

Phase Separation: The soil suspension is separated from the aqueous phase by centrifugation.

-

Analysis: The concentration of D4 in both the aqueous phase and the soil (via solvent extraction) is measured, typically using GC-MS.[8]

-

Calculation: The soil-water distribution coefficient (K_d_) is calculated. The organic carbon-water partition coefficient (K_oc_) is then derived by normalizing K_d_ to the fraction of organic carbon in the soil.

Transformation in Aquatic Sediment Systems - OECD Guideline 308

This protocol is designed to measure the rate of biodegradation in water-sediment systems under aerobic and anaerobic conditions.[1]

-

System Setup: Intact sediment cores with overlying water are collected from two different sites. The systems are set up in flasks or flow-through chambers.

-

Acclimation: The systems are allowed to acclimate in the dark at a constant temperature. Aerobic systems are purged with air, while anaerobic systems are purged with an inert gas like nitrogen.

-

Application: Radiolabeled D4 is applied to the water phase of the systems.

-

Incubation & Sampling: The systems are incubated for an extended period (e.g., up to 100 days or more). At various time points, replicate samples of water and sediment are taken for analysis. Volatile products can be trapped.

-

Analysis: The concentrations of the parent D4 and its transformation products in the water and sediment (via extraction) are quantified using techniques like liquid scintillation counting (LSC) and radio-HPLC.

-

Data Evaluation: Degradation rates and half-lives (DT₅₀) for D4 in the total system, water, and sediment are calculated using kinetic modeling.

Hydrolysis as a Function of pH - Based on OECD Guideline 111

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

-

Solution Preparation: Sterile aqueous buffer solutions are prepared at different pH levels, typically pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline).

-

Application: A small amount of the test substance (D4) is added to each buffer solution to create a dilute solution.

-

Incubation: The solutions are maintained at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.

-

Sampling and Analysis: At appropriate time intervals, aliquots are removed from each solution, and the concentration of the remaining D4 is determined using a suitable analytical method like GC.

-

Calculation: The rate of hydrolysis is determined by plotting the concentration of D4 versus time. The hydrolysis rate constant (k) and the half-life (t₁/₂) at each pH are calculated, assuming pseudo-first-order kinetics.

Visualizing Key Processes

The following diagrams illustrate the primary pathways and processes governing the environmental fate of D4.

Caption: Environmental fate and transport pathways of D4.

Caption: Abiotic and biotic degradation pathways of D4.

Caption: Experimental workflow for Koc determination (OECD 106).

Conclusion

The environmental fate of Octamethylcyclotetrasiloxane (D4) is complex, driven by its high volatility, hydrophobicity, and variable degradation rates across different environmental compartments. It predominantly partitions to the atmosphere, where it is subject to long-range transport and eventual degradation by photolysis. In aquatic and terrestrial systems, it sorbs strongly to sediment and soil. While it undergoes rapid hydrolysis under certain pH conditions in water, it is persistent in sediment. D4 shows a high potential for bioaccumulation but a low potential for biomagnification, indicating metabolic transformation in organisms. This guide summarizes the critical data and processes necessary for a comprehensive understanding and risk assessment of D4 in the environment.

References

- 1. aces.su.se [aces.su.se]

- 2. OCTAMETHYLCYCLOTETRASILOXANE - Ataman Kimya [atamanchemicals.com]

- 3. epa.gov [epa.gov]

- 4. Octamethylcyclotetrasiloxane - Wikipedia [en.wikipedia.org]

- 5. Determination of soil–water sorption coefficients of volatile methylsiloxanes | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. Octamethylcyclotetrasiloxane | C8H24O4Si4 | CID 11169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Screening Assessment for the Challenge, Octamethylcyclotetrasiloxane - Canada.ca [canada.ca]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. Microbial Degradation of Octamethylcyclotetrasiloxane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Determination of soil-water sorption coefficients of volatile methylsiloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Octamethylcyclotetrasiloxane (D4) in Rats: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octamethylcyclotetrasiloxane (D4) is a cyclic volatile methylsiloxane primarily used as an intermediate in the production of silicone polymers. Due to its widespread use in industrial and consumer products, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human and environmental safety. This technical guide provides a comprehensive overview of the toxicological effects of D4 in rats, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of toxicity. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Data Presentation: Summary of Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies of Octamethylcyclotetrasiloxane (D4) in rats.

Table 1: Acute Toxicity of D4 in Rats

| Endpoint | Route of Exposure | Strain | Value | Reference |

| LC50 (4-hour) | Inhalation (aerosol) | Fischer 344 | 2975 ppm | [1] |

| LD50 | Oral | Wistar | >4800 mg/kg bw | [1] |

| LD50 | Dermal | Wistar | >2400 mg/kg bw | [1] |

Table 2: Subchronic Inhalation Toxicity of D4 in Fischer 344 Rats (90-day study)

| Exposure Concentration (ppm) | Key Findings | Reference |

| 35, 122, 488, 898 | Concentration-dependent increase in liver weight (488 and 898 ppm). Decreased ovarian weight (898 ppm). Reversible hypoactivity of the ovary and mucification of the vagina (898 ppm). |

Table 3: Chronic Toxicity and Oncogenicity of D4 in Fischer 344 Rats (2-year inhalation study)

| Exposure Concentration (ppm) | Key Findings | Reference |

| 10, 30, 150, 700 | Increased liver, kidney, and uterine weights (700 ppm). Hepatocellular hypertrophy (males only, 700 ppm). Chronic nephropathy (both sexes, 700 ppm). Cystic endometrial hyperplasia and increased incidence of endometrial adenomas (females, 700 ppm). | [2] |

| NOAEL | 150 ppm |

Table 4: Two-Generation Reproductive Toxicity of D4 in Sprague-Dawley Rats (inhalation)

| Exposure Concentration (ppm) | Key Findings | Reference |

| 70, 300, 500, 700 | Prolonged estrous cycles, decreased mating and fertility indices in the F1 generation. Significant reductions in the mean number of pups born and live litter size (500 and 700 ppm). Reduced implantation sites (700 ppm). | [3] |

| NOAEL (female reproductive toxicity) | 300 ppm | [3] |

| NOAEL (male reproductive toxicity) | 700 ppm | [3] |

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below, based on established OECD guidelines and specific study designs for D4.

Acute Inhalation Toxicity (Following OECD Guideline 403)

-

Objective: To determine the median lethal concentration (LC50) of D4 following a single 4-hour inhalation exposure.[4]

-

Test Animals: Young adult Fischer 344 rats (5/sex/group).[5]

-

Method of Exposure: Nose-only or whole-body inhalation exposure to D4 vapor/aerosol for a fixed duration of 4 hours.[4][6]

-

Dose Levels: A limit test at a high concentration or a series of at least three concentrations are used.[4]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-exposure.[4] A gross necropsy is performed on all animals.[4]

Subchronic Inhalation Toxicity (Following OECD Guideline 413)

-

Objective: To characterize the toxicity of D4 following repeated inhalation exposure for 90 days.[7]

-

Test Animals: Groups of 10 male and 10 female Fischer 344 rats.[7]

-

Method of Exposure: Whole-body or nose-only inhalation exposure to D4 vapor for 6 hours/day, 5 days/week for 90 days.[7]

-

Dose Levels: At least three concentration levels and a control group (filtered air).[7]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements. Hematology and clinical chemistry analyses at termination.[8] Comprehensive histopathological examination of organs and tissues.[8]

Chronic Toxicity and Oncogenicity (Following OECD Guideline 452)

-

Objective: To assess the chronic toxicity and carcinogenic potential of D4 following long-term inhalation exposure.[9]

-

Test Animals: Groups of at least 50 male and 50 female Fischer 344 rats.[10] In the D4 study, 60 animals per sex per group were used.[2]

-

Method of Exposure: Whole-body inhalation exposure to D4 vapor for 6 hours/day, 5 days/week for up to 104 weeks.[2]

-

Dose Levels: At least three dose levels plus a concurrent control group. For D4, concentrations of 0, 10, 30, 150, and 700 ppm were used.[2]

-

Observations: Regular clinical examinations, body weight and food consumption monitoring.[10] Hematological and clinical chemistry evaluations at interim and final sacrifices.[10] Extensive histopathological examination of all organs and tissues from all animals.[10]

Two-Generation Reproductive Toxicity (Following OECD Guideline 416)

-

Objective: To evaluate the effects of D4 on male and female reproductive performance and on the offspring over two generations.[11]

-

Test Animals: P (parental) generation of 30 male and 30 female Sprague-Dawley rats per group.[3]

-

Method of Exposure: Whole-body vapor inhalation for 6 hours/day for at least 70 consecutive days prior to mating and through weaning of the F1 pups.[3] F1 generation is exposed similarly after weaning.[3]

-

Dose Levels: At least three dose levels and a control group. For D4, concentrations of 0, 70, 300, 500, and 700 ppm were used.[3]

-

Observations: Detailed assessment of reproductive parameters including estrous cycles, mating performance, fertility, gestation length, parturition, and litter size.[11] Growth, viability, and development of F1 and F2 pups are monitored.[11] Gross and microscopic examination of reproductive organs.[11]

Mandatory Visualization

Signaling Pathway: Proposed Mechanism of D4-Induced Reproductive Toxicity in Female Rats

References

- 1. researchgate.net [researchgate.net]

- 2. Chronic toxicity and oncogenicity of octamethylcyclotetrasiloxane (D4) in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A two-generation reproductive toxicity study of octamethylcyclotetrasiloxane (D4) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 5. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

- 10. Test No. 452: Chronic Toxicity Studies | OECD [oecd.org]

- 11. oecd.org [oecd.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Octamethylcyclotetrasiloxane (D4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octamethylcyclotetrasiloxane, commonly known as D4, is a foundational organosilicon compound with significant industrial and scientific importance. Its unique molecular structure and the nature of its chemical bonds bestow upon it properties that are critical in the synthesis of a wide array of silicone polymers. This technical guide provides a comprehensive examination of the molecular architecture and bonding characteristics of D4, drawing upon data from advanced analytical techniques. The document summarizes key structural parameters, details the experimental methodologies used for their determination, and delves into the theoretical underpinnings of its bonding.

Molecular Structure of Octamethylcyclotetrasiloxane (D4)

Octamethylcyclotetrasiloxane is a cyclic organosilicon compound with the chemical formula [(CH₃)₂SiO]₄.[1][2][3] The core of the molecule consists of a puckered eight-membered ring of alternating silicon and oxygen atoms. Each silicon atom is also bonded to two methyl groups, resulting in a highly symmetric and stable structure.

The conformation of the Si₄O₄ ring is not planar and can exist in different forms, such as "chair" and "boat-saddle" (or "cradle") conformations. The specific conformation is influenced by the physical state (solid, liquid, or gas) and the temperature.

Structural Parameters from X-Ray Crystallography

Single-crystal X-ray diffraction (XRD) has been instrumental in elucidating the precise solid-state structure of D4. Studies have revealed that D4 undergoes a phase transition in the solid state, leading to different conformations and unit cell parameters at different temperatures.

A recent study by Ovchinnikov et al. (2022) provides detailed structural data for D4 at both high-temperature (238–270 K) and low-temperature (100–230 K) phases. In the high-temperature phase, the cyclosiloxane ring adopts a "boat-saddle" conformation. As the temperature is lowered, it transitions to a "chair" conformation.

The key bond lengths and angles determined by XRD are summarized in the table below.

| Structural Parameter | High-Temperature Phase (270 K) | Low-Temperature Phase (100 K) |

| Si-O Bond Length (Å) | 1.623(1) - 1.626(1) | 1.637(1) - 1.640(1) |

| Si-C Bond Length (Å) | 1.845(2) - 1.848(2) | 1.850(2) - 1.854(2) |

| Si-O-Si Bond Angle (°) | 148.54(8) | 148.92(7) - 149.03(7) |

| O-Si-O Bond Angle (°) | 110.03(6) | 108.98(6) - 109.11(6) |

| C-Si-C Bond Angle (°) | 108.0(1) | 107.5(1) - 107.6(1) |

Data sourced from Ovchinnikov et al. (2022).

Gas-Phase Molecular Structure

While single-crystal XRD provides detailed information about the molecule's structure in the solid state, gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular forces in a crystal lattice. A comprehensive search of the scientific literature did not yield a dedicated study with specific quantitative structural parameters for octamethylcyclotetrasiloxane in the gas phase. Such data would be invaluable for a direct comparison with the solid-state structure and for understanding the influence of crystal packing forces on the molecular conformation.

Bonding in Octamethylcyclotetrasiloxane

The chemical bonding in D4 is characterized by the strong and flexible siloxane (Si-O) bonds that form the backbone of the ring, and the stable silicon-carbon (Si-C) bonds connecting the methyl groups.

The Siloxane (Si-O) Bond

The Si-O bond in siloxanes is significantly different from a typical single covalent bond. It is a polar covalent bond with considerable ionic character due to the difference in electronegativity between silicon (1.90) and oxygen (3.44). The bond is also characterized by a degree of π-bonding, often referred to as pπ-dπ bonding. This involves the overlap of a lone pair of electrons from the oxygen p-orbital with an empty d-orbital on the silicon atom. This pπ-dπ interaction is thought to contribute to the observed shorter Si-O bond lengths and wider Si-O-Si bond angles compared to what would be expected for a simple σ-bond. The partial double bond character strengthens the Si-O bond, contributing to the thermal stability of siloxanes.

The flexibility of the Si-O-Si bond angle is a key feature of siloxanes, allowing for a wide range of conformations with low energy barriers. This flexibility is responsible for many of the unique properties of silicone polymers derived from D4, such as their low glass transition temperatures and high permeability.

The Silicon-Carbon (Si-C) Bond

The Si-C bond is a stable, non-polar covalent bond. The methyl groups attached to the silicon atoms are relatively unreactive and contribute to the hydrophobicity and low surface energy of D4 and its polymeric derivatives.

Experimental Protocols

Single-Crystal X-ray Diffraction (XRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: For low-melting compounds like D4, single crystals are typically grown in situ on the diffractometer. This can be achieved by melting a small amount of the substance in a glass capillary and then slowly cooling it to induce crystallization. A technique known as zone melting, where a small molten zone is moved along the capillary, can be used to grow a single, high-quality crystal.

-

Mounting: The capillary containing the single crystal is mounted on a goniometer head in the X-ray diffractometer.

-

Data Collection: The crystal is cooled to a specific temperature using a cryostream (e.g., liquid nitrogen). A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensity. These diffracted X-rays are detected by an area detector (e.g., a CCD or CMOS detector).

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

-

Structure Solution and Refinement: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods). This allows for the calculation of an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular structure of a substance in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of the substance is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is fired perpendicularly through the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a modern imaging plate detector). The intensity of the scattered electrons varies as a function of the scattering angle.

-

Data Analysis: The one-dimensional intensity curve is extracted from the diffraction pattern. This curve contains information about the distances between all pairs of atoms in the molecule.

-

Structure Refinement: A theoretical molecular model is constructed with variable geometric parameters (bond lengths, bond angles, and dihedral angles). The theoretical scattering pattern for this model is calculated and compared to the experimental data. The geometric parameters are then refined using a least-squares fitting procedure to obtain the best agreement between the theoretical and experimental curves, thus yielding the equilibrium molecular structure.

Visualizations

Caption: Molecular structure of octamethylcyclotetrasiloxane (D4).

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

The molecular structure and bonding of octamethylcyclotetrasiloxane are well-characterized, particularly in the solid state, through single-crystal X-ray diffraction. The molecule features a flexible Si₄O₄ ring with characteristic Si-O and Si-C bonds that dictate its physical and chemical properties. The Si-O bond, with its partial ionic and pπ-dπ character, is central to the stability and unique properties of D4 and the broader class of silicones. While detailed gas-phase structural data remains elusive in the readily available literature, the comprehensive solid-state data provides a robust foundation for understanding this critical organosilicon compound. This guide serves as a technical resource for professionals in research and development, offering a concise yet detailed overview of the structural and bonding principles of D4.

References

Environmental Degradation of Octamethylcyclotetrasiloxane (D4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octamethylcyclotetrasiloxane (D4) is a cyclic volatile methylsiloxane (cVMS) used in the production of silicone polymers and as an ingredient in some personal care products. Due to its widespread use, understanding its environmental fate and degradation pathways is of critical importance. This technical guide provides an in-depth overview of the primary degradation pathways of D4 in the environment, including hydrolysis, atmospheric oxidation, and biodegradation. It summarizes key quantitative data, details experimental protocols for studying these processes, and provides visual representations of the degradation pathways and experimental workflows.

Core Degradation Pathways

D4 degrades in the environment through three primary mechanisms: hydrolysis in aqueous environments and soil, oxidation in the atmosphere, and biodegradation in sediments. The ultimate degradation products are typically dimethylsilanediol (DMSD), which can further break down into silicic acid (silica) and carbon dioxide.

Hydrolysis

Hydrolysis is a significant degradation pathway for D4 in water, soil, and sediment. The process involves the cleavage of the siloxane (Si-O-Si) bonds by water, leading to the opening of the cyclic structure and the formation of linear siloxanols.

The hydrolysis of D4 is influenced by pH and temperature, with faster degradation observed under acidic (pH 4) and alkaline (pH 9) conditions compared to neutral pH (pH 7).[1] The primary and ultimate hydrolysis product is dimethylsilanediol (DMSD).[1] In soil, clay minerals can catalyze the hydrolysis of D4.[2]

Hydrolysis Pathway of Octamethylcyclotetrasiloxane (D4)

References

An In-depth Technical Guide on the Bioaccumulation Potential of Octamethylcyclotetrasiloxane (D4) in Aquatic Life

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation potential of Octamethylcyclotetrasiloxane (D4) in aquatic organisms. D4, a cyclic volatile methyl siloxane, has been subject to extensive regulatory scrutiny due to its widespread use in personal care products and industrial applications, leading to its potential release into aquatic environments.[1][2] This document synthesizes key quantitative data, details experimental protocols for bioaccumulation studies, and illustrates relevant biological and experimental pathways to support a thorough understanding of D4's environmental fate.

Data Presentation: Quantitative Bioaccumulation Data for D4

The bioaccumulation potential of a chemical is a critical factor in its environmental risk assessment. For D4, this is primarily evaluated through its Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF). The BCF measures the accumulation of a water-borne chemical in an organism, while the BAF considers all routes of exposure, including diet.[3][4][5][6] A BCF or BAF value greater than 5,000 is often considered indicative of a "very bioaccumulative" substance.[3]

The following tables summarize the reported BCF and BAF values for D4 in various aquatic species.

Table 1: Bioconcentration Factors (BCF) of Octamethylcyclotetrasiloxane (D4) in Aquatic Organisms

| Species | BCF Value (L/kg) | Comments | Reference |

| Fathead Minnow (Pimephales promelas) | 12,400 | Based on total 14C measurements. | [7][8] |

| Fathead Minnow (Pimephales promelas) | 4,300 | Using 14C-radiolabeled D4. | [8] |

| Fathead Minnow (Pimephales promelas) | 14,900 | Re-evaluated kinetic BCF. | [9] |

| Rainbow Trout (Oncorhynchus mykiss) | 3,809 - 7,576 | BCF values varied with organic carbon concentration in water. | [8] |

| Common Carp (Cyprinus carpio) | 1,740 (steady state) | [8] | |

| Common Carp (Cyprinus carpio) | 2,104 (kinetic) | [8] | |

| Guppy (Poecilia reticulata) | 1,090 | [8] |

Table 2: Bioaccumulation Factors (BAF) and Biota-Sediment Accumulation Factors (BSAF) of Octamethylcyclotetrasiloxane (D4)

| Factor | Value | Organism/System | Comments | Reference |

| Modeled BAF | 467,735 L/kg | Aquatic organisms | [2] | |

| BSAF | 0.7 - 2.1 | Chironomus tentans | Suggests a low level of bioaccumulation in sediment macroinvertebrates. | [9] |

Table 3: Tissue Distribution and Metabolism of Octamethylcyclotetrasiloxane (D4) in Rainbow Trout (Oncorhynchus mykiss)

| Parameter | Value/Observation | Comments | Reference |

| Absorption of Recovered Dose | 82% | Following a single oral gavage dose. | [10] |

| Elimination in Feces | 18% of recovered dose | [10] | |

| Blood Elimination Half-life | 39 hours | [10][11] | |

| Estimated Metabolism Rate Constant (km(blood)) | 0.15 day-1 | [10] | |

| Metabolites in Bile | 94% of 14C-activity | Indicates significant metabolism. | [10][11] |

| Metabolites in Liver | ~40% of 14C-activity | [10][11] | |

| Highest Concentration (Tissue) | Mesenteric fat | Followed by bile. | [10][11] |

Experimental Protocols

The assessment of D4's bioaccumulation potential relies on standardized experimental protocols. The following sections detail the methodologies for key experiments cited in the literature.

1. Fish Bioconcentration Study (Aqueous Exposure)

This protocol is based on the principles outlined in OECD Test Guideline 305.

-

Objective: To determine the Bioconcentration Factor (BCF) of D4 in fish from waterborne exposure.

-

Test Organism: A species with a low metabolic rate and high lipid content is often chosen, such as the fathead minnow (Pimephales promelas) or rainbow trout (Oncorhynchus mykiss).

-

Test System: A flow-through system is recommended to maintain a constant concentration of D4 in the water, although semi-static systems can be used.[4] Due to D4's high volatility, closed systems may be employed to minimize loss.[1][12]

-

Exposure (Uptake) Phase:

-

A group of fish is exposed to a constant, sublethal concentration of D4 in the water for a defined period, typically 28 days, or until a steady state is reached.[4]

-

Water and fish samples are collected at regular intervals to measure the concentration of D4.

-

-

Depuration (Post-Exposure) Phase:

-

After the uptake phase, the fish are transferred to clean, D4-free water.

-

Fish are sampled at intervals to measure the rate of elimination of D4.

-

-

Analytical Method:

-

The concentration of D4 in water and fish tissue is typically determined using gas chromatography-mass spectrometry (GC-MS).[13][14][15]

-

To quantify D4 at low levels, selected ion monitoring (SIM) mode is often used, monitoring the base ion m/z 281.[13]

-

Radiolabeled 14C-D4 can also be used to trace the parent compound and its metabolites, with quantification by liquid scintillation counting.[13]

-

-

Data Analysis:

-

The steady-state BCF (BCFSS) is calculated as the ratio of the D4 concentration in the fish (Cf) to the concentration in the water (Cw) at steady state.

-

The kinetic BCF (BCFK) is calculated from the uptake and depuration rate constants.[4]

-

2. Fish Dietary Bioaccumulation and Biomagnification Study

This protocol is particularly relevant for hydrophobic substances like D4, where dietary uptake can be a significant exposure route.

-

Objective: To determine the Biomagnification Factor (BMF) of D4 in fish from dietary exposure.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species.

-

Test System: Fish are held in tanks with clean, flowing water.

-

Diet Preparation:

-

A known concentration of D4 is incorporated into the fish feed. To ensure homogeneity, D4 can be dissolved in a carrier oil (e.g., corn oil) before being mixed with the feed.

-

-

Exposure (Uptake) Phase:

-

Fish are fed the D4-spiked diet for a specified period.

-

Samples of fish are taken at intervals to determine the concentration of D4.

-

-

Depuration Phase:

-

Fish are switched to a clean, D4-free diet.

-

Fish are sampled over time to measure the elimination of D4.

-

-

Analytical Method: As described for the bioconcentration study (GC-MS).

-

Data Analysis:

-

The BMF is calculated based on the concentrations of D4 in the fish and their diet. The lipid-normalized BMF (BMFL) is often reported to account for differences in lipid content between species.

-

3. In Vivo Metabolism Study

-

Objective: To investigate the extent and rate of D4 metabolism in fish.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss).

-

Dosing: A single oral gavage dose of 14C-labeled D4 is administered.[10]

-

Sample Collection: Blood, tissues (liver, fat, gonads), bile, urine, and feces are collected at various time points post-dosing.[10]

-

Analytical Method:

-

Total radioactivity in samples is measured by liquid scintillation counting.

-

The parent D4 and its metabolites are separated and quantified using techniques like GC-MS.[13]

-

-

Data Analysis:

-

The distribution of the parent compound and metabolites in different tissues is determined.

-

Metabolic rate constants can be estimated by modeling the concentration-time profiles of the parent compound and metabolites in the blood.[10]

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the bioaccumulation of D4 in aquatic life.

Caption: Experimental workflow for a typical D4 bioaccumulation study in fish.

Caption: Proposed metabolic pathway of D4 in fish.

Caption: Factors influencing the bioaccumulation potential of D4.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rivm.nl [rivm.nl]

- 3. Bioconcentration - Wikipedia [en.wikipedia.org]

- 4. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 6. epa.gov [epa.gov]

- 7. Environment Agency of England and Wales: Environmental Risk Assessment Report: Octamethylcyclotetrasiloxane | EVISA's Links Database [speciation.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. canada.ca [canada.ca]

- 10. Metabolism of 14C-octamethylcyclotetrasiloxane ([14C]D4) or 14C-decamethylcyclopentasiloxane ([14C]D5) orally gavaged in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalsilicones.org [globalsilicones.org]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. researchgate.net [researchgate.net]

- 14. filab.fr [filab.fr]

- 15. Determination of siloxanes (D4-D9), including octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5) and dodecamethylcyclohexasiloxane (D6) (extractable compounds) - analysis - Analytice [analytice.com]

- 16. Screening Assessment for the Challenge, Octamethylcyclotetrasiloxane - Canada.ca [canada.ca]

- 17. Low Dietary Uptake Efficiencies and Biotransformation Prevent Biomagnification of Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5) in Rainbow Trout - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Octamethylcyclotetrasiloxane (D4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of Octamethylcyclotetrasiloxane (D4), a key ingredient in various industrial and consumer products. The following sections detail quantitative data, in-depth experimental methodologies for their determination, and a logical workflow for characterizing such properties.

Core Thermodynamic Properties of D4

Octamethylcyclotetrasiloxane, a colorless, odorless liquid, is a volatile methylsiloxane with the chemical formula C8H24O4Si4.[1] Understanding its thermodynamic behavior is crucial for its application in diverse fields, from the manufacturing of silicone-based polymers to its use in personal care products.[1][2]

Quantitative Data Summary

The key thermodynamic and physical properties of D4 are summarized in the tables below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Weight | 296.62 g/mol | |

| Melting Point | 17 - 18 °C | |

| Boiling Point | 175 - 176 °C | at 1 atm |

| Density | 0.956 g/mL | at 25 °C |

| Vapor Pressure | 1.32 hPa (0.99 mmHg) | at 25 °C |

| 132 Pa | at 25°C | |

| Enthalpy of Vaporization | 44.1 - 48.5 kJ/mol | |

| Enthalpy of Fusion | 18.4 kJ/mol | |

| Specific Heat Capacity (Liquid) | 502 J/g/°C | |

| Refractive Index | 1.396 | at 20 °C |

| Water Solubility | <0.001 g/L | |

| 0.056 mg/L | at 23 °C | |

| Log Kow (Octanol-Water Partition Coefficient) | 6.49 | at 25 °C |

Table 1: Key Thermodynamic and Physical Properties of D4. [2][3][4][5][6][7]

| Temperature (°C) | Vapor Pressure (kPa) |

| 20 | 0.082 - 0.096 |

| 25 | 0.122 - 0.139 |

Table 2: Temperature-Dependent Vapor Pressure of D4. [8] The data can be fitted to the Antoine equation: ln(Pv) = A – B/(T + C), where Pv is the vapor pressure in Pa, T is the temperature in Kelvin, and A, B, and C are constants (A = 20.4534, B = 3128.52, C = -98.093 for D4).[8]

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties requires precise experimental methodologies. The following sections detail the protocols for measuring key parameters of D4.

Vapor Pressure Measurement: Ebulliometry and Knudsen Effusion Method

Ebulliometry

This method is suitable for measuring the vapor pressure of pure liquids at pressures ranging from 1.0 to 100 kPa.[5]

-

Apparatus: A Swietoslawski-type ebulliometer is commonly used.[5] This apparatus consists of a boiler, a thermometer well, a condenser, and a connection to a pressure control system (manostat).[5][9] The ebulliometer is insulated to ensure thermal stability.[5]

-

Procedure:

-

A sample of D4 is charged into the boiler of the ebulliometer.[9]

-

The system is connected to a manostat, which maintains a constant pressure.[5]

-

The D4 sample is heated to its boiling point under the set pressure. Vapor-lift pumps ensure that a mixture of liquid and vapor is sprayed onto the thermometer well to achieve thermal equilibrium.[5]

-

The temperature at which the liquid and vapor phases are in equilibrium is measured using a calibrated thermometer placed in the well. This temperature is the boiling point of D4 at the set pressure.[9]

-

The procedure is repeated at various pressures to obtain a set of vapor pressure-temperature data points.[9]

-

The equilibrium state is confirmed by observing a constant temperature reading and a steady rate of condensed vapor returning to the boiler.[9]

-

Knudsen Effusion Method

This technique is ideal for determining the vapor pressure of substances with very low volatility.[10][11]

-

Apparatus: A Knudsen cell (an effusion cell) made of a non-reactive material (e.g., titanium) with a small, well-defined orifice is used.[10][12] The cell is placed in a high-vacuum chamber, and its temperature is precisely controlled. The mass loss from the cell is monitored using an ultramicrobalance.[11]

-

Procedure:

-

A small, accurately weighed sample of D4 is placed in the Knudsen cell.[12]

-

The cell is sealed and placed inside the vacuum chamber.

-

The chamber is evacuated to a high vacuum.

-

The Knudsen cell is heated to a specific, constant temperature.[12]

-

As D4 molecules effuse through the orifice, the mass of the cell and sample decreases over time. This mass loss is continuously recorded by the ultramicrobalance.[11]

-

The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time data.[11]

-

The vapor pressure (P) is then calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the absolute temperature, M is the molar mass of D4, and A is the area of the orifice.[12]

-

Heat Capacity and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure heat capacity and the enthalpy of fusion. The methodology generally follows the principles outlined in ASTM E1269.[6][8][13]

-

Apparatus: A differential scanning calorimeter equipped with a cooling system, sample and reference pans (typically aluminum), and a data acquisition system.

-

Procedure for Heat Capacity Determination:

-

Baseline Correction: An initial DSC scan is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.[6]

-

Calibration: A standard material with a known heat capacity, such as sapphire (α-aluminum oxide), is run under the same conditions as the sample.[14] This allows for the determination of a calibration constant (K) at different temperatures.

-

Sample Analysis:

-

An accurately weighed sample of D4 (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC cell, with an empty sealed pan as the reference.

-

The sample is subjected to a controlled temperature program, which includes an initial isothermal period, a linear heating ramp through the temperature range of interest, and a final isothermal period. A typical heating rate is 10-20 K/min.[15]

-

The heat flow to the sample is recorded as a function of temperature.

-

-

Calculation: The specific heat capacity (Cp) of the D4 sample is calculated using the following equation: Cp(sample) = (DSC_sample / m_sample) * K where DSC_sample is the difference in heat flow between the sample and the baseline, and m_sample is the mass of the D4 sample.

-

-

Procedure for Enthalpy of Fusion Determination:

-

An accurately weighed sample of D4 is placed in a DSC pan.

-

The sample is cooled to a temperature below its expected melting point to ensure complete crystallization.

-

The sample is then heated at a constant rate through its melting transition.[16]

-

The DSC thermogram will show an endothermic peak corresponding to the melting of D4.[16]

-

The area under this peak is integrated to determine the total heat absorbed during melting, which is the enthalpy of fusion (ΔHfus).[16]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties of Octamethylcyclotetrasiloxane (D4).

Caption: Workflow for the experimental determination of D4 thermodynamic properties.

References

- 1. doc.comsol.com [doc.comsol.com]

- 2. Workflow for Thermodynamics Property Calculations [doc.comsol.com]

- 3. scranton.edu [scranton.edu]

- 4. Extracting Thermodynamic Properties from the NIST Chemistry WebBook using Python | by Victor Murcia | Medium [victormurcia-53351.medium.com]

- 5. img.antpedia.com [img.antpedia.com]

- 6. tainstruments.com [tainstruments.com]

- 7. Cyclotetrasiloxane, octamethyl- [webbook.nist.gov]

- 8. img.antpedia.com [img.antpedia.com]

- 9. Ebulliometric Determination of Vapour Pressure (Procedure) : Chemical Engineering : Chemical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. Knudsen cell - Wikipedia [en.wikipedia.org]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. pragolab.cz [pragolab.cz]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. mse.ucr.edu [mse.ucr.edu]

- 15. researchgate.net [researchgate.net]

- 16. calnesis.com [calnesis.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Octamethylcyclotetrasiloxane (D4) in Biological Matrices

Introduction

Octamethylcyclotetrasiloxane (D4) is a cyclic volatile methylsiloxane (cVMS) used in the manufacturing of silicone polymers and as an ingredient in various consumer products.[1][2] Due to its widespread use, there is a potential for human exposure, necessitating sensitive and reliable methods for its quantification in biological matrices.[1][2] These application notes provide a comprehensive overview and detailed protocols for the determination of D4 in various biological samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS). A significant challenge in D4 analysis is the potential for artifactual formation from the reaction of water in samples with methyl siloxane-based GC stationary phases; a critical step to mitigate this is the drying of sample extracts.[1][3][4]

Quantitative Data Summary

The following table summarizes quantitative data for D4 in various biological matrices from rat studies.

| Biological Matrix | D4 Concentration Range | Recovery Efficiency | Analytical Method | Reference |

| Plasma | 1 - 16,000 ng/g | >90% in a single extraction | GC-MS (SIM mode) | Varaprath et al., 2000[4][5] |

| Liver | 1 - 16,000 ng/g | 95.4 ± 0.4% (three extractions) | GC-MS (SIM mode) | Varaprath et al., 2000[4][5] |

| Lung | 1 - 16,000 ng/g | 98.2 ± 0.3% (three extractions) | GC-MS (SIM mode) | Varaprath et al., 2000[4][5] |

| Fat | 1 - 16,000 ng/g | 99.4 ± 0.8% (three extractions) | GC-MS (SIM mode) | Varaprath et al., 2000[4][5] |

| Feces | 1 - 16,000 ng/g | 94.1 ± 0.6% (three extractions) | GC-MS (SIM mode) | Varaprath et al., 2000[4][5] |

| Urine | Not Specified | 98.1 ± 0.2% (three extractions) | GC-MS (SIM mode) | Varaprath et al., 1999, 2000[5] |

| Blood | Not Specified | >90% | GC-MS | Varaprath et al., 2000[4] |

Experimental Protocols

Protocol 1: Sample Preparation and Extraction from Biological Matrices

This protocol is based on the validated method described by Varaprath et al. (2000), which emphasizes the use of tetrahydrofuran (THF) for efficient extraction and magnesium sulfate for drying to prevent artifact formation.[1][3][4]

Materials:

-

Biological matrix (e.g., plasma, liver, lung, fat, feces, urine)

-

Tetrahydrofuran (THF), high purity

-

Anhydrous magnesium sulfate (MgSO₄)

-

Internal Standard (IS): Tetrakis(trimethylsiloxy)silane (M4Q)

-

Homogenizer (for solid tissues)

-

Centrifuge

-

Vortex mixer

-

Glass vials with PTFE-lined caps

-

Pipettes

Procedure:

-

Sample Weighing and Spiking:

-

Accurately weigh approximately 0.1 g of the biological sample into a glass vial.

-

Spike the sample with a known amount of the internal standard (M4Q).

-

-

Homogenization (for solid tissues):

-

For solid tissues like liver, lung, and fat, add a sufficient volume of THF to the sample.

-

Homogenize the tissue until a uniform consistency is achieved.

-

-

Extraction:

-

Add 0.5 mL of THF to the vial containing the sample (homogenized or liquid).

-

Vortex the mixture vigorously for 1 minute.

-